Folic acid, methyl-

Bioavailability Pharmacokinetics Nutraceutical Formulation

Folic acid, methyl- (CAS 70114-87-3) is a structurally defined 5-methyl ester folate derivative essential for one-carbon metabolism research. Its methyl ester moiety alters bioavailability kinetics—critical for MTHFR polymorphism studies where (6S)-stereochemistry delivers a 2.6-fold plasma folate advantage over generic folic acid. Researchers developing FRα-targeted theranostics require this ≥98% pure compound as a competitive binding ligand. Do not substitute with generic folates; stereochemical and salt-form differences directly impact experimental outcomes. Ideal for prenatal supplement R&D, rapid folate-deficiency correction protocols, and oncologic imaging agent development.

Molecular Formula C20H21N7O6
Molecular Weight 455.4 g/mol
CAS No. 70114-87-3
Cat. No. B1673526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolic acid, methyl-
CAS70114-87-3
SynonymsFolic acid, methyl-;  x-Methyl folic acid;  x-Methylfolic acid;  x-Methylpteroylglutamic acid; 
Molecular FormulaC20H21N7O6
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N
InChIInChI=1S/C20H21N7O6/c1-33-14(28)7-6-13(19(31)32)25-17(29)10-2-4-11(5-3-10)22-8-12-9-23-16-15(24-12)18(30)27-20(21)26-16/h2-5,9,13,22H,6-8H2,1H3,(H,25,29)(H,31,32)(H3,21,23,26,27,30)/t13-/m0/s1
InChIKeyBNZPKFAGFVCCMO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Folic Acid, Methyl- (CAS 70114-87-3): Technical Procurement Specifications and Core Identity


Folic acid, methyl- (CAS 70114-87-3), systematically designated as N-(4-(((2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl)amino)benzoyl)-L-glutamic acid 5-methyl ester, is a folate derivative belonging to the vitamin B9 family [1]. Its molecular formula is C20H21N7O6 with a molecular weight of 455.43 g/mol . This compound is recognized as a nutrient essential for one-carbon metabolism and is the immediate, biologically active form of folate present in human plasma [2]. The "methyl-" designation indicates the 5-methyl ester moiety on the glutamic acid residue, distinguishing it structurally from other folate forms.

Why Folic Acid, Methyl- (CAS 70114-87-3) Cannot Be Interchanged with Generic Folic Acid or Alternative Folate Salts


Generic substitution among folate compounds is scientifically unsound due to profound differences in absorption kinetics, metabolic processing, and physical stability. While all folates share a core pteroylglutamate structure, the specific salt form, stereochemistry, and oxidation state directly dictate oral bioavailability, plasma residence time, and the propensity for generating unmetabolized folic acid (UMFA) [1]. For instance, the (6S) stereoisomer of 5-methyltetrahydrofolate exhibits a 2.6-fold higher bioavailability than folic acid and reaches peak plasma levels 3.5 times faster [1]. Furthermore, the crystalline form of the calcium salt (MTHF CAC) demonstrates a relative bioavailability of 351% compared to the MTHF CA crystal form and 218% relative to the glucosamine salt (MTHF GA) [2]. These quantifiable performance gaps are not merely incremental but are of a magnitude that renders simple substitution a direct compromise of product efficacy and scientific integrity.

Quantitative Differentiation Guide for Folic Acid, Methyl- (CAS 70114-87-3): A Comparator-Based Evidence Assessment


Superior Bioavailability and Absorption Kinetics of (6S)-5-MethylTHF Dicholine Salt vs. Folic Acid

A direct head-to-head, randomized, double-blind, crossover study compared a single equimolar dose of (6S)-5-MethylTHF-2Chol (dicholine salt) to folic acid in healthy adults. The incremental area under the curve (iAUC0-8h) for total folate was 1.64-fold higher (P < 0.0001) for the dicholine salt, and specifically 2.56-fold higher for (6S)-5-MethylTHF (P < 0.0001) [1]. This translates to a 2.6-fold overall higher bioavailability, with the dicholine salt reaching peak plasma levels 3.5 times faster than folic acid (under 1 hour vs. 2.8 hours) [1].

Bioavailability Pharmacokinetics Nutraceutical Formulation

Enhanced Plasma Folate Elevation in MTHFR Polymorphism Populations: (6S)-5-MTHF vs. Folic Acid

A randomized crossover study compared the pharmacokinetics of [6S]-5-MTHF (416 µg) and folic acid (FA, 400 µg) in healthy women with homozygous (TT) and wild-type (CC) genotypes for the MTHFR C677T polymorphism. The area under the curve (AUC) and maximum concentration (Cmax) were significantly higher, and time to reach Cmax (Tmax) was significantly shorter for [6S]-5-MTHF compared to FA in both genotypes [1]. This demonstrates that the active form bypasses the reduced enzyme activity in TT individuals and is more efficiently utilized even in CC individuals.

Pharmacogenomics MTHFR Polymorphism Precision Nutrition

Optimized Pharmacokinetic Profile of Crystal Form C Calcium Salt vs. Alternative 5-MTHF Salts

A comparative pharmacokinetic study in male rats evaluated three forms of 6S-5-methyltetrahydrofolate: a novel crystal form C calcium salt (MTHF CAC), a crystal form I calcium salt (MTHF CA), and an amorphous glucosamine salt (MTHF GA). The mean residence time (MRT0-t) for MTHF CAC was 3.7 ± 1.9 h, significantly longer than MTHF CA (1.0 ± 0.2 h; p < 0.01) and MTHF GA (1.5 ± 0.3 h; p < 0.05) [1]. Consequently, the relative oral bioavailability of MTHF CAC was calculated at 351% and 218% compared to MTHF CA and MTHF GA, respectively [1].

Crystal Engineering Pharmacokinetics Salt Form Selection

Absence of Unmetabolized Folic Acid (UMFA) in Circulation: (6S)-5-MTHF vs. Folic Acid

Following oral administration, unmetabolized folic acid (UMFA) appears regularly in plasma after folic acid supplementation, but is rarely detected after [6S]-5-MTHF intake [1]. This is because [6S]-5-MTHF is the naturally circulating form and does not require reduction by dihydrofolate reductase (DHFR). The accumulation of UMFA is a concern due to its unknown long-term consequences and potential to mask vitamin B12 deficiency [2]. While not a direct efficacy metric, this metabolic distinction is a critical differentiator in product selection for chronic supplementation.

Metabolic Fate Safety Profile UMFA

Comparative Stability and Recovery Under Thermal Food Processing: Microencapsulated L-5-MTHF vs. Free Folic Acid

Free L-5-MTHF is inherently less stable than folic acid under thermal stress. In a formate buffer (pH 3.5), folic acid was entirely preserved after 3 hours at 80°C, while 5-methyltetrahydrofolate was completely degraded in less than 15 minutes [1]. However, when L-5-MTHF is microencapsulated and combined with a stabilizer like sodium ascorbate, its recovery in cooked noodles was not significantly different from similarly processed noodles fortified with free folic acid [2]. This demonstrates that formulation technology can bridge the stability gap for the bioactive form.

Food Fortification Thermal Stability Microencapsulation

Strategic Application Scenarios for Folic Acid, Methyl- (CAS 70114-87-3) Based on Quantifiable Differentiation


High-Performance Prenatal and MTHFR-Targeted Nutraceutical Formulations

Formulators developing prenatal vitamins or supplements for the ~40-60% of the population with MTHFR polymorphisms should prioritize a bioavailable (6S)-5-MTHF salt. Direct evidence shows [6S]-5-MTHF increases plasma folate more effectively than folic acid in individuals with the TT genotype and also in wild-type CC individuals [1]. This ensures reliable folate status elevation and mitigates the risk of UMFA accumulation associated with folic acid [1]. The choice of salt form (e.g., dicholine vs. calcium) and crystal form (e.g., calcium salt Form C) can further optimize bioavailability and cost-efficiency [REFS-2, REFS-3].

Fast-Acting Folate Supplementation for Acute Clinical Needs

In scenarios requiring rapid correction of folate deficiency, such as pre-conception or in certain therapeutic protocols, the rapid absorption kinetics of (6S)-5-MTHF salts are a decisive advantage. Clinical data show a (6S)-5-MethylTHF-2Chol salt achieves peak plasma levels 3.5 times faster than folic acid (under 1 hour vs. 2.8 hours) and provides 2.6-fold higher bioavailability [2]. This translates to faster and more efficient restoration of folate-dependent metabolic pathways.

Advanced Food Fortification Requiring Bioactive Folate

For food manufacturers seeking to fortify products with the biologically active folate form, L-5-MTHF, rather than synthetic folic acid, is the required ingredient. However, its inherent thermal instability is a known challenge [4]. Therefore, procurement must be specified for microencapsulated L-5-MTHF grades that incorporate stabilizers like sodium ascorbate. Evidence confirms that this approach yields cooked product recovery rates that are not significantly different from those achieved with the more stable folic acid, making bioactive fortification technically viable [5].

Precision Oncology Research and FRα-Targeted Therapies

5-Methyltetrahydrofolate serves as a physiological ligand for the folate receptor alpha (FRα), a cell surface protein overexpressed in many epithelial cancers (e.g., ovarian, lung) [6]. This property is exploited in the development of FRα-targeted imaging agents and radionuclide therapies [REFS-6, REFS-7]. Researchers developing theranostic agents require high-purity (6S)-5-MTHF or its analogs (e.g., 18F-aza-5-methyltetrahydrofolate) as a targeting vector or competitive binder, making this compound a critical starting material for next-generation oncologic tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Folic acid, methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.